Ácido o-sulfobenzoico de amonio

Descripción general

Descripción

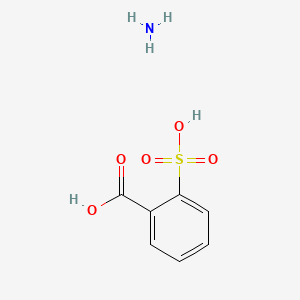

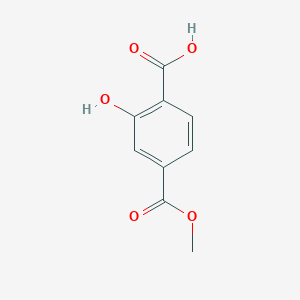

Ammonium o-sulfobenzoic acid is a white solid that is soluble in water . It has a molecular formula of C7H9NO5S and a molecular weight of 219.215 g/mol .

Synthesis Analysis

The synthesis of Ammonium o-sulfobenzoic acid involves the use of finely powdered acid ammonium o-sulfobenzoate and dry benzene. Thionyl chloride is added to this mixture, and the mixture is gently warmed on a steam bath. The reaction generates gases, and the evolution of gases ceases after about twenty hours of heating .

Molecular Structure Analysis

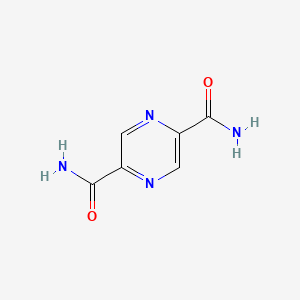

The molecular structure of Ammonium o-sulfobenzoic acid includes a benzene ring with a carboxyl group and a sulfonic acid group attached to it. The compound also contains an ammonium ion .

Physical And Chemical Properties Analysis

Ammonium o-sulfobenzoic acid has a molecular weight of 219.22 g/mol. It has three hydrogen bond donors and six hydrogen bond acceptors. The compound has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

Ácido o-sulfobenzoico de amonio: juega un papel crucial en la mejora de la estabilidad y la eficiencia de las células solares de perovskita (PSC). Se utiliza para suprimir la migración de iones y para pasivar los defectos dentro de las células. Los aniones del compuesto pueden anclarse en los límites de grano debido a las fuertes interacciones de coordinación, lo que lleva a una menor densidad de defectos y a un mayor tiempo de vida de los portadores .

Síntesis Orgánica

Este compuesto se utiliza en la síntesis orgánica, particularmente en la preparación de anhídrido o-sulfobenzoico. Este anhídrido es significativo para la producción de sulfoneftaleínas, que se utilizan como indicadores de pH y en diversas otras aplicaciones químicas .

Adsorción de Amonio

En la ciencia ambiental, el ácido o-sulfobenzoico de amonio se estudia por su potencial en la adsorción de amonio. Esto es particularmente relevante en los procesos de tratamiento de agua donde la eliminación de los iones amonio es crítica para la purificación del agua .

Supresión de la Migración de Iones

El compuesto se investiga por su capacidad de suprimir la migración de iones en los dispositivos electrónicos. Esta aplicación es vital para el desarrollo de componentes electrónicos estables que requieren un movimiento controlado de iones dentro de su estructura .

Pasivación de los Límites de Grano

Sal Monoamónica del Ácido 2-Sulfobenzoico: se investiga por su eficacia en la pasivación de los límites de grano. Este proceso es esencial en la fabricación de semiconductores, donde ayuda a mejorar las propiedades materiales de los semiconductores .

Pasivación de Defectos en Películas Delgadas

El compuesto también se utiliza para la pasivación de defectos en tecnologías de películas delgadas. Al pasivar los defectos de nivel superficial y profundo, contribuye al rendimiento general y la longevidad de los dispositivos de película delgada .

Química de Coordinación

En la química de coordinación, el ácido o-sulfobenzoico de amonio se explora por sus fuertes enlaces de coordinación con los iones metálicos. Esta propiedad se explota en la síntesis de complejos marcos metal-orgánicos (MOF) y otros compuestos de coordinación .

Investigación y Desarrollo Químico

Por último, este compuesto es un elemento básico en la I+D química para desarrollar nuevas reacciones químicas, estudiar los mecanismos de reacción y crear nuevos materiales con propiedades únicas .

Mecanismo De Acción

- GBs are regions where crystalline grains meet, and they often contain deep-level traps that can impact cell efficiency and stability .

- Shallow-level and deep-level defects are effectively passivated, resulting in reduced defect density and increased carrier lifetime .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Ammonium o-sulfobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been observed to interact with enzymes involved in the nitrogen metabolism pathway, such as glutamine synthetase and glutamate synthase . These interactions are crucial for the assimilation of ammonium into amino acids, which are essential for various cellular functions.

Cellular Effects

Ammonium o-sulfobenzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in nitrogen metabolism and the regulation of metabolic pathways . Additionally, ammonium o-sulfobenzoic acid can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of ammonium o-sulfobenzoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in nitrogen metabolism, thereby affecting the overall metabolic pathway . Additionally, ammonium o-sulfobenzoic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium o-sulfobenzoic acid can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that ammonium o-sulfobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to ammonium o-sulfobenzoic acid can also result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ammonium o-sulfobenzoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which ammonium o-sulfobenzoic acid exerts its optimal effects without causing toxicity.

Metabolic Pathways

Ammonium o-sulfobenzoic acid is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate synthase, which play key roles in the assimilation of ammonium into amino acids . These interactions are crucial for maintaining the balance of nitrogen in cells and ensuring proper cellular function.

Transport and Distribution

The transport and distribution of ammonium o-sulfobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of ammonium o-sulfobenzoic acid within cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

Ammonium o-sulfobenzoic acid is localized in specific subcellular compartments, where it exerts its activity and function. It has been found to be associated with organelles such as endolysosomes and phagosomes, as well as the plasma membrane . The subcellular localization of ammonium o-sulfobenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Propiedades

IUPAC Name |

azane;2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXSCHDOCZUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, soluble in water; [MSDSonline] | |

| Record name | Ammonium o-sulfobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6939-89-5 | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium o-sulfobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen 2-sulphobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)